5,6-二甲氧基吲哚

描述

Synthesis Analysis

The synthesis of 5,6-Dimethoxyindoline involves the cyclisation of β-(6-amino-3,4-dimethoxyphenyl)ethanol and catalytic hydrogenation of 5,6-dimethoxyindole . The compound is then demethylated to produce 5,6-dihydroxyindoline hydrochloride .Molecular Structure Analysis

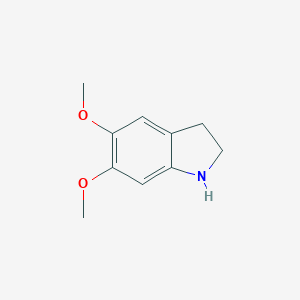

The molecular structure of 5,6-Dimethoxyindoline consists of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI key for this compound is DPRMKYPHVPDUIH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

5,6-Dimethoxyindoline is a solid at room temperature . It has a density of 1.1±0.1 g/cm³, a boiling point of 301.2±42.0 °C at 760 mmHg, and a flash point of 116.9±17.3 °C . The compound has a molar refractivity of 50.5±0.3 cm³ .科学研究应用

电化学聚合:5,6-二甲氧基吲哚-2-羧酸经电化学聚合形成聚(5,6-二甲氧基吲哚-2-羧酸)(PDMICA),在化学上类似于黑色素。 PDMICA薄膜呈绿色,具有电致变色性,在不同电压下会改变颜色,这是与其他合成和天然黑色素不同的特性(Povlich et al., 2010)。

黑色素病中的甲基化活性:在恶性黑色素瘤患者的尿液中发现了5,6-二甲氧基吲哚基-2-羧酸,支持黑色素瘤组织中存在高效的甲基化活性(Pavel et al., 1983)。

抗病毒药剂:已确定新型5,6-二甲氧基吲哚并-1-酮衍生物具有抗病毒作用。其中一种特定类似物对牛痘病毒表现出高效性,并对包括人类乳头瘤病毒和单纯疱疹病毒1在内的多种病毒具有广谱抗病毒活性(Patil et al., 2017)。

抗癫痫药物的合成:与5,6-二甲氧基吲哚酮结构相关的螺[1,3-二氧杂环戊二烷-2,3'-吲哚]-2'-酮已合成并用于抗癫痫活性测试,显示对保护小鼠免受电刺激和化学诱导的癫痫具有有效性(Rajopadhye & Popp, 1988)。

多巴胺D3受体拮抗剂:发现5,6-二甲氧基-2-(N-二丙基)-氨基吲哚是一种选择性多巴胺D3受体拮抗剂,具有潜在的抗精神病药物特性。该研究探讨了氮取代对结构活性关系的影响(Haadsma-Svensson et al., 2001)。

Umpolung双烷氧基化:一项研究报道了使用高价碘介导的Umpolung策略对N-取代吲哚进行双烷氧基化,得到反式-2,3-二甲氧基吲哚。该方法还实现了对2,3-二烷氧基吲哚的C5选择性溴化(Chen et al., 2022)。

安全和危害

5,6-Dimethoxyindoline may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Protective equipment such as chemical impermeable gloves should be worn when handling this compound .

作用机制

Target of Action

5,6-Dimethoxyindoline is an organic compound that contains a benzene ring with a methoxy group at the 5th and 6th positions . It is a synthetic intermediate in the production of melanins, which are pigments responsible for skin and hair coloration .

Mode of Action

It is known to be involved in the formation of polydopamine coatings . The rapid and instantaneous nano-deposition of polydopamine coatings onto silicon surfaces critically involves the oxidation of 5,6-Dimethoxyindoline and/or its related oligomers .

Biochemical Pathways

5,6-Dimethoxyindoline is involved in the synthesis of eumelanin, a type of melanin. Eumelanin is formed through the oxidative polymerization of tyrosine via the catechol L-dopa . The most abundant monomers are 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA), which are derived from 5,6-Dimethoxyindoline .

Pharmacokinetics

It is known that the compound has a molecular weight of 17922 Da

Result of Action

The primary result of 5,6-Dimethoxyindoline’s action is the formation of eumelanin, which is responsible for the coloration of skin and hair . Additionally, the compound plays a role in the formation of polydopamine coatings, which have various applications in materials science .

Action Environment

The action of 5,6-Dimethoxyindoline can be influenced by various environmental factors. For instance, the oxidation of 5,6-Dimethoxyindoline, which is a crucial step in the formation of polydopamine coatings, can be affected by the presence of oxygen

生化分析

Biochemical Properties

As a derivative of indoline, it may share some of the biochemical properties of other indoline derivatives .

Molecular Mechanism

The molecular mechanism of action of 5,6-Dimethoxyindoline is not well defined. It is important to understand how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 5,6-Dimethoxyindoline at different dosages in animal models are not well studied. It would be interesting to investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Transport and Distribution

The transport and distribution of 5,6-Dimethoxyindoline within cells and tissues are not well defined. Understanding how the compound is transported and distributed, including any transporters or binding proteins that it interacts with, is crucial .

属性

IUPAC Name |

5,6-dimethoxy-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-12-9-5-7-3-4-11-8(7)6-10(9)13-2/h5-6,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPRMKYPHVPDUIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453786 | |

| Record name | 5,6-dimethoxyindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15937-07-2 | |

| Record name | 2,3-Dihydro-5,6-dimethoxy-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15937-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-dimethoxyindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethoxyindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 5,6-Dimethoxyindoline synthesized?

A1: 5,6-Dimethoxyindoline can be synthesized through two main pathways:

- Cyclisation of β-(6-amino-3,4-dimethoxyphenyl)ethanol: This method involves the formation of the indoline ring system through an intramolecular reaction.

- Catalytic hydrogenation of 5,6-dimethoxyindole: This approach utilizes a catalyst to add hydrogen atoms to the indole ring, converting it to the corresponding indoline derivative.

Q2: What is the significance of the oxidation of 5,6-Dimethoxyindoline?

A: The oxidation of 5,6-Dimethoxyindoline with silver oxide in ether leads to the formation of N-5′-(6′-Methoxyindolyl)-5,6-dimethoxyindoline. This reaction is particularly interesting because it provides insights into the potential polymerization pathways of indoline derivatives, which are relevant to the chemistry of melanins.

Q3: What are the key structural features of 5,6-Dimethoxyindoline?

A3: The crystal structure of 1-Acetyl-5,6-dimethoxyindoline, a derivative of 5,6-Dimethoxyindoline, reveals some crucial structural aspects:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1R,2R,3S,4R)-2-formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic Acid](/img/structure/B190194.png)

![(1R,3R)-5-[(2E)-2-[(1R,3As,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B190201.png)

![1-(Thieno[2,3-b]pyridin-5-yl)ethanone](/img/structure/B190204.png)